REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH2:11])=[CH:6][CH:5]=1.B1C2CCCC1CCC2.[O:22]1CCCC1>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:22])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C=C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 hours
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with alkaline hydrogen peroxide
|
Type
|
EXTRACTION
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Details
|
The mixture was then extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluted with 4:1 hexane/acetone
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.632 g | |
YIELD: PERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |